molecular formula C17H14FN3O3S B2981878 N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021226-78-7

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2981878
CAS No.: 1021226-78-7
M. Wt: 359.38
InChI Key: LZPMVUCBYHIDRT-UHFFFAOYSA-N
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Description

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a thiazole core, a furan-2-carboxamide group, and a 4-fluorophenyl substituent. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing the thiazole ring, have demonstrated a wide spectrum of promising biological activities in scientific studies. Research on analogous molecules suggests potential value in several areas. Thiazole derivatives have been investigated as scaffolds active against both sensitive and resistant cancer cell lines, including models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . Furthermore, structurally related compounds have shown discrete antimicrobial activity against various Gram-positive and Gram-negative bacteria, making them subjects of interest for developing new anti-infective agents . The mechanism of action for such compounds is often multifaceted. In anticancer research, similar molecules have been reported to induce cell death through the concomitant induction of apoptosis and autophagy . The presence of the thiazole ring is a common feature in many bioactive molecules, which are also known to exhibit anti-inflammatory, antiviral, and antifungal properties . This product is intended for research purposes only, such as in vitro biological screening, hit-to-lead optimization studies, and investigations into structure-activity relationships (SAR). It is strictly For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)19-15(22)8-7-13-10-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-6,9-10H,7-8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMVUCBYHIDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FN3O2SC_{17}H_{14}FN_{3}O_{2}S, with a molecular weight of approximately 375.4 g/mol. The compound features a thiazole ring, a furan moiety, and a fluorophenyl group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The thiazole ring can bind to specific enzymes, potentially inhibiting their activity. This inhibition can disrupt critical biochemical pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may also interact with receptors such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a significant role in angiogenesis and tumor growth. Studies have shown that derivatives of thiazole can act as potent inhibitors of VEGFR-2, leading to reduced tumor cell viability .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound was evaluated against various human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). Results indicated that several derivatives exhibited significant antiproliferative activity, particularly against MCF-7 and HCT-116 cells .
    CompoundCell LineIC50 (nM)
    6MCF-77.4
    7HCT-11611.5
    12PC-39.0
    These compounds were identified as selective inhibitors of VEGFR-2, supporting their potential as anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Thiazole derivatives have shown promising antibacterial activity against various pathogens, indicating the potential for development as antimicrobial agents .

Case Studies

  • Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active site of VEGFR-2, suggesting a mechanism for its antiproliferative effects .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that administration of this compound led to a significant reduction in tumor size in xenograft models, further validating its potential therapeutic application .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to structurally related molecules with modifications in the carboxamide group, aryl substituents, or side chains. Key analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Purity/Activity
Target Compound Furan-2-carboxamide 4-Fluorophenyl C₁₇H₁₄FN₃O₃S 375.38 N/A
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitrothiophene-2-carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl C₁₆H₁₀F₃N₃O₄S₂ 453.39 42% purity
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Nitrothiophene-2-carboxamide 3,5-Difluorophenyl C₁₄H₇F₂N₃O₃S₂ 383.35 99.05% purity
N-(4-(3-((3-Chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 3-Chloro-4-fluorophenyl C₁₇H₁₃ClFN₃O₂S₂ 409.90 N/A
N-(4-(3-((4-Fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 4-Fluorophenyl C₁₆H₁₂FN₃O₂S₂ 393.41 N/A
N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide Benzamide 4-Dimethylaminophenyl C₂₁H₂₁FN₄O₂S 412.50 N/A
Key Observations:
  • Core Heterocycle :

    • The furan-2-carboxamide in the target compound contrasts with nitrothiophene () or thiophene () cores. Furan’s oxygen atom may enhance polarity compared to thiophene’s sulfur, influencing solubility and metabolic stability .
    • Nitrothiophene derivatives () exhibit antibacterial activity, likely due to nitro group redox activity, a feature absent in the target compound .
  • Aryl Substituents: 4-Fluorophenyl (target compound) vs. 4-Dimethylaminophenyl () introduces a strong electron-donating group, which could enhance basicity and membrane permeability compared to the target’s fluorophenyl group .
  • Side Chains :

    • The β-alanine chain (3-oxopropyl) is conserved across analogs, suggesting its role in maintaining conformational flexibility for target engagement.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving (1) coupling of a 4-fluorophenylamine derivative with a thiazole precursor and (2) subsequent carboxamide formation. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones in ethanol under reflux (60–80°C, 4–6 hours), achieving yields >70% .
  • Carboxamide coupling : Use of coupling agents like EDCI/HOBt in DMF at room temperature, followed by purification via silica gel chromatography or recrystallization from ethanol/water mixtures .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to carbonyl precursor) and solvent polarity (e.g., THF for sterically hindered intermediates) improves yields to ~80% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the thiazole ring (δ 7.2–7.8 ppm for protons, 140–150 ppm for carbons), furan carboxamide (δ 160–165 ppm for carbonyl), and 4-fluorophenyl group (δ 115–120 ppm for aromatic carbons) .
  • FT-IR : Confirm carbonyl stretches (1650–1700 cm⁻¹ for amide C=O) and thiazole C-S vibrations (650–750 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions), as demonstrated for structurally analogous thiazolidinones .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational modeling : Use Gaussian 09 or similar software with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and IR frequencies with experimental data to refine computational parameters .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Systematic variation : Test solubility in DMSO/PBS mixtures (10–50% v/v) to identify aggregation artifacts .
  • Dose-response profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish specific activity from off-target effects .
  • Meta-analysis : Apply multivariate regression to correlate structural features (e.g., fluorine substitution) with bioactivity trends observed in analogs .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Analog synthesis : Introduce substituents at the 4-fluorophenyl (e.g., Cl, OCH3) or thiazole positions (e.g., methyl, allyl) via Suzuki coupling or nucleophilic substitution .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., furan oxygen) and hydrophobic pockets .
  • Data integration : Combine IC50 values with computed descriptors (e.g., logP, polar surface area) in QSAR models to prioritize lead compounds .

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